2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine
Description
Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) as a Privileged Heterocyclic Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is widely recognized as a "privileged scaffold" in the field of drug discovery. nih.govnih.govopenochem.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for the development of new therapeutic agents. openochem.org The significance of the pyrazolo[1,5-a]pyrimidine scaffold stems from several key characteristics:
Structural Versatility : The pyrazolo[1,5-a]pyrimidine core can be readily modified at various positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening. nih.govrsc.org This synthetic tractability enables the fine-tuning of physicochemical properties and biological activity. rsc.org
Biological Activity Spectrum : Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and central nervous system modulating effects. mdpi.comresearchgate.net
Kinase Inhibition : A particularly prominent application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors. rsc.orgresearchgate.net Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. rsc.org Compounds based on this scaffold have been shown to be potent inhibitors of various kinases, such as Pim-1, Flt-3, and Tropomyosin receptor kinases (Trks). mdpi.comnih.gov
Marketed Drugs and Clinical Candidates : The therapeutic potential of this scaffold is underscored by the existence of marketed drugs and numerous clinical candidates containing the pyrazolo[1,5-a]pyrimidine core. mdpi.comresearchgate.net
The following table provides examples of biologically active pyrazolo[1,5-a]pyrimidine derivatives and their reported activities, illustrating the versatility of this scaffold.
| Compound Name | Target/Activity | Reference |
| 2,7-diarylpyrazolo[1,5-a]pyrimidine derivatives | Showed substantial impairment of cell viability in a colorectal carcinoma cell line. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine compounds (3g, 3h, 3l) | Exhibited potent antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. | researchgate.netbohrium.com |
| 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives | Demonstrated nanomolar inhibitory activity against Pim-1 kinase and also inhibited Flt-3 kinase. | nih.gov |
| Larotrectinib and Entrectinib | Marketed drugs containing the pyrazolo[1,5-a]pyrimidine nucleus that act as Trk inhibitors for cancer treatment. | mdpi.com |
Overview of Nitropyrazolopyrimidine Derivatives in Medicinal Chemistry Research
The introduction of a nitro group onto the pyrazolo[1,5-a]pyrimidine scaffold, as in the case of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, represents a key chemical modification in medicinal chemistry research. The pyrazolo[1,5-a]pyrimidine core can be functionalized through electrophilic substitution reactions such as nitration. nih.gov
The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the heterocyclic ring system. This modification can influence the compound's binding affinity to biological targets and its pharmacokinetic properties. Furthermore, the nitro group can serve as a synthetic handle for further chemical transformations. For instance, it can be reduced to an amino group, which can then be derivatized to introduce a wide variety of functional groups, thereby expanding the chemical diversity of the pyrazolo[1,5-a]pyrimidine library. nih.gov
While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the study of nitropyrazolopyrimidine derivatives is an active area of investigation. The strategic placement of a nitro group on this privileged scaffold is a rational approach in the design of novel therapeutic agents with potentially enhanced or novel biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-7-8-3-6(11(12)13)4-10(7)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYFTACZOMWTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Methyl 6 Nitropyrazolo 1,5 a Pyrimidine and Its Derivatives
General Synthetic Routes to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine (B1248293) skeleton is most commonly synthesized through the reaction of a 3-aminopyrazole with a three-carbon biselectrophilic partner. acs.orgmdpi.com This fundamental approach has been diversified through various methodologies, including classical cyclocondensation and modern multicomponent reactions.
The most traditional and widely used method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between 3-aminopyrazoles (also known as 5-aminopyrazoles due to tautomerism) and 1,3-biselectrophilic compounds. nih.govbeilstein-journals.org This reaction efficiently constructs the fused pyrimidine (B1678525) ring.
The versatility of this method lies in the wide array of commercially available 1,3-biselectrophiles, which allows for the introduction of various substituents onto the pyrimidine ring. mdpi.comtandfonline.com Common examples of these reagents include:
1,3-Dicarbonyl Compounds : Symmetrical and unsymmetrical 1,3-diketones are highly effective electrophilic partners. acs.orgtandfonline.com The reaction typically proceeds under acidic or basic conditions. nih.gov
β-Ketoesters : These reagents are also effective bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. tandfonline.com
α,β-Unsaturated Carbonyl Compounds (Chalcones) : The reaction of 3-aminopyrazoles with chalcone derivatives, often in the presence of a base like piperidine, provides another route to the core structure. tandfonline.com
Enaminones and Enaminonitriles : These compounds serve as potent 1,3-biselectrophile equivalents in the annulation reaction. acs.org
The reaction mechanism generally involves an initial nucleophilic attack by the exocyclic amino group of the 3-aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system. nih.gov The choice of the 1,3-biselectrophile is crucial as it dictates the substitution pattern on the pyrimidine portion of the molecule. nih.gov
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.
A common MCR for this scaffold involves the three-component reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. nih.govresearchgate.net This one-pot synthesis typically proceeds through the in-situ formation of an imine intermediate from the aldehyde and the aminopyrazole. nih.gov This is followed by a nucleophilic attack from the active methylene compound and subsequent cyclization to form the highly substituted pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov Rhodium-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides have also been developed, providing access to a diverse range of derivatives. nih.gov
Regioselective Nitration Methodologies for the Pyrazolo[1,5-a]pyrimidine Core
Once the pyrazolo[1,5-a]pyrimidine core is assembled, the introduction of a nitro group is achieved via electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions, a phenomenon that allows for regioselective synthesis. researchgate.netnii.ac.jpcdnsciencepub.com
To specifically obtain the 6-nitro isomer, which is a key feature of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, a specific nitrating system is required. Research has shown that treating the parent pyrazolo[1,5-a]pyrimidine with nitric acid in acetic anhydride selectively yields the 6-nitro derivative. researchgate.netnii.ac.jpcdnsciencepub.com This regioselectivity is significant because it provides a direct route to functionalize the pyrimidine ring of the fused system. The reaction proceeds via an proposed addition-elimination sequence to account for the observed C-6 nitration. researchgate.netnii.ac.jp
The regioselectivity of the nitration of pyrazolo[1,5-a]pyrimidine is remarkably dependent on the choice of the nitrating agent and solvent system. cdnsciencepub.comcdnsciencepub.com This allows for controlled synthesis of different constitutional isomers. While nitric acid in acetic anhydride directs the nitro group to the C-6 position, a different outcome is observed under strongly acidic conditions.
When pyrazolo[1,5-a]pyrimidine is treated with a mixture of concentrated nitric acid and sulfuric acid (mixed acid), the nitration occurs preferentially at the C-3 position of the pyrazole (B372694) ring, yielding 3-nitropyrazolo[1,5-a]pyrimidine. researchgate.netnii.ac.jpcdnsciencepub.com In this strongly acidic medium, the reacting species is identified as the 1-protonated form of the heterocycle. researchgate.netnii.ac.jp Molecular orbital calculations predict that electrophilic substitution in this protonated species would favor the C-3 and C-6 positions successively. researchgate.netnii.ac.jp
| Nitrating Agent/Conditions | Position of Nitration | Product | Reference |
|---|---|---|---|
| Nitric Acid in Acetic Anhydride | C-6 | 6-Nitropyrazolo[1,5-a]pyrimidine | nii.ac.jpcdnsciencepub.com |
| Mixed Acid (HNO₃/H₂SO₄) | C-3 | 3-Nitropyrazolo[1,5-a]pyrimidine | nii.ac.jpcdnsciencepub.com |
Strategic Introduction of the Methyl Group at the C-2 Position
The synthesis of the target molecule, this compound, requires the presence of a methyl group at the C-2 position. This substituent is part of the pyrazole ring and is typically introduced by selecting an appropriately substituted pyrazole precursor before the cyclization step.
The most effective strategy is to start with a 3-amino-5-methylpyrazole. mdpi.comresearchgate.net The methyl group is already in the desired position on the pyrazole ring. When this precursor undergoes a cyclocondensation reaction with a suitable 1,3-biselectrophile (such as 1,1,3,3-tetramethoxypropane, which provides the C-5 and C-7 carbons of the pyrimidine ring), the resulting product is a 2-methylpyrazolo[1,5-a]pyrimidine. cdnsciencepub.commdpi.com This scaffold can then be subjected to the regioselective C-6 nitration using nitric acid in acetic anhydride, as described previously, to yield the final product, this compound. This precursor-based approach is generally more efficient and regioselective than attempting to introduce a methyl group onto the heterocyclic core after its formation.
Post-Synthetic Functionalization and Derivatization Strategies of Nitropyrazolopyrimidine Derivatives
Post-synthetic functionalization allows for the diversification of the core nitropyrazolopyrimidine structure, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures. These strategies are pivotal in structure-activity relationship (SAR) studies and the development of novel therapeutic agents and materials.
Functional Group Transformations of the Nitro Group (e.g., Reduction to Amino)
The nitro group on the pyrazolo[1,5-a]pyrimidine ring is a key functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to form the corresponding amine is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities. This conversion is typically achieved using various reducing agents.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂), and chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. The resulting amino group is a versatile precursor for the synthesis of amides, sulfonamides, and for introducing other functionalities through diazotization reactions. This transformation is critical as the amino group can act as a key pharmacophore or a point for further molecular elaboration.
Halogenation and Other Electrophilic Substitutions
The pyrazolo[1,5-a]pyrimidine nucleus is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents, including halogens and additional nitro groups. Halogen atoms, in particular, serve as important handles for subsequent cross-coupling reactions.
Halogenation of the pyrazolo[1,5-a]pyrimidine core can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce bromine or chlorine atoms, respectively. These reactions often proceed with high regioselectivity, favoring substitution at the electron-rich positions of the heterocyclic system.
Further nitration can also be accomplished under specific conditions. The regioselectivity of nitration on the pyrazolo[1,5-a]pyrimidine ring system is highly dependent on the reaction conditions. For instance, the use of a mixture of nitric and sulfuric acids typically directs nitration to the 3-position, while employing nitric acid in acetic anhydride can lead to substitution at the 6-position. This controlled introduction of functional groups is essential for building molecular complexity.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. The Suzuki and Buchwald-Hartwig reactions are prominent examples.
The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine core. This reaction typically involves the coupling of a halo-substituted pyrazolopyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This methodology has been successfully employed for the arylation of various positions on the ring system, significantly expanding the structural diversity of accessible derivatives.
The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted pyrazolo[1,5-a]pyrimidines. This reaction couples a halo-substituted pyrazolopyrimidine with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This method is highly versatile and tolerates a broad range of functional groups on both coupling partners, making it a valuable tool for the synthesis of libraries of potential bioactive compounds. While these reactions are well-established for halo-pyrazolopyrimidines, their application on substrates already bearing a nitro group requires careful consideration of the reaction conditions to avoid undesired side reactions.
Ring Closure via Olefin Metathesis
Ring-closing metathesis (RCM) is a powerful reaction for the construction of cyclic structures and has been applied to the synthesis of complex molecules incorporating the pyrazolo[1,5-a]pyrimidine core. This strategy involves the intramolecular reaction of a di-olefinic substrate in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, to form a new cyclic structure.
In the context of pyrazolo[1,5-a]pyrimidine derivatives, this methodology can be used to construct fused-ring systems. For example, a pyrazolo[1,5-a]pyrimidine bearing two appropriately positioned alkenyl side chains can undergo RCM to generate a novel tricyclic or macrocyclic architecture. This approach has been utilized in medicinal chemistry to create conformationally constrained analogs, which can lead to improved potency and selectivity for biological targets. nih.gov
Green Chemistry Aspects in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, to minimize environmental impact. nih.gov Key strategies include the use of alternative energy sources, environmentally benign solvents, and the development of one-pot, multi-component reactions.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netrsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov Furthermore, microwave-assisted reactions can frequently be performed under solvent-free conditions, which aligns with the goals of green chemistry. researchgate.net
The use of greener solvents is another important aspect. Polyethylene glycol (PEG) and deep eutectic solvents (DES) have been explored as environmentally friendly reaction media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in These solvents are often biodegradable, non-toxic, and recyclable, offering a sustainable alternative to traditional volatile organic solvents. ias.ac.in
Advanced Spectroscopic and Structural Characterization Techniques for Pyrazolopyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined. researchgate.netnih.gov
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The methyl group protons at the C2 position would appear as a singlet in the upfield region. The protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core (H3, H5, and H7) would resonate in the aromatic downfield region. The presence of the strongly electron-withdrawing nitro group at the C6 position is anticipated to exert a significant deshielding effect, causing the adjacent H5 and H7 protons to shift further downfield compared to the unsubstituted parent compound. nih.gov For instance, in a related 6-nitro triazolopyrimidine derivative, the H5 proton signal appears as far downfield as 9.01 ppm. mdpi.com
The ¹³C NMR spectrum provides complementary information, revealing signals for each unique carbon atom. The carbon of the methyl group (C-CH₃) will appear at the highest field. The carbons of the heterocyclic rings will be observed in the intermediate to low field region. The C6 carbon, being directly attached to the nitro group, is expected to be significantly deshielded. Spectroscopic data from related pyrazolo[1,5-a]pyrimidine structures are invaluable for assigning these signals accurately. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (at C2) | ~2.6 | ~15 |
| H3 | ~6.8 - 7.2 | ~110 - 115 |
| H5 | ~9.0 - 9.4 | ~145 - 150 |
| H7 | ~8.8 - 9.2 | ~140 - 145 |
| C2 | - | ~160 - 165 |
| C3 | - | ~110 - 115 |
| C3a | - | ~148 - 152 |
| C5 | - | ~145 - 150 |
| C6 | - | ~150 - 155 |
Note: These are predicted values based on data from analogous pyrazolo[1,5-a]pyrimidine and 6-nitro-substituted heterocyclic systems. researchgate.netnih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, a single-crystal X-ray diffraction experiment would confirm the planarity of the fused pyrazolo[1,5-a]pyrimidine ring system and determine the geometry of the nitro group relative to the ring. While specific crystallographic data for the title compound are not publicly available, data from closely related structures, such as the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, provide a representative example of the crystallographic parameters that could be expected. mdpi.com This analysis is crucial for understanding the solid-state properties and for validating computational models. researchgate.net
Table 2: Representative Crystallographic Data for a Related Nitro-Substituted Azolopyrimidine
| Parameter | Value |
|---|---|
| Compound | 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one sodium salt |
| Chemical Formula | C₉H₄N₅O₄Na·H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0608(9) |
| b (Å) | 13.231(2) |
| c (Å) | 13.608(2) |
| Volume (ų) | 1091.3(3) |
Source: Data from a closely related nitro-substituted heterocyclic system to illustrate typical crystallographic parameters. mdpi.com
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. nih.gov For this compound (molecular formula C₇H₆N₄O₂), high-resolution mass spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the elemental formula. nih.gov
The calculated monoisotopic mass of C₇H₆N₄O₂ is 178.0491 Da. nih.gov The observation of a molecular ion peak at or very near this value would provide strong evidence for the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for such a molecule might include the loss of the nitro group (NO₂, 46 Da), followed by subsequent fragmentation of the heterocyclic ring system, such as the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN). sapub.org
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₄O₂ |
| Molecular Weight | 178.15 g/mol |
| Exact Mass | 178.04907545 Da |
Source: Computed data from PubChem for the isomeric 5-Methyl-6-nitropyrazolo[1,5-a]pyrimidine. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be dominated by absorptions corresponding to the nitro group and the aromatic heterocyclic core.
The most prominent and diagnostic peaks would be those from the nitro group. These are typically two strong bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations, expected to appear in the regions of 1500-1560 cm⁻¹ and 1250-1360 cm⁻¹, respectively. mdpi.com The spectrum would also feature bands for aromatic C-H stretching vibrations (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the fused rings (typically 1400-1650 cm⁻¹), and C-H bending vibrations. semanticscholar.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 2960 |
| C=N / C=C (Ring) | Stretching | 1400 - 1650 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1250 - 1360 |
Note: Wavenumber ranges are based on standard IR correlation tables and data from analogous nitro-substituted heterocyclic compounds. mdpi.comsemanticscholar.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov This analysis maps various properties onto the molecular surface, including the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. mdpi.com
Given the structure, the most significant interactions are expected to involve the nitro group's oxygen atoms, which are strong hydrogen bond acceptors. Therefore, contacts of the type O···H/H···O would likely represent a major contribution to the crystal packing, appearing as distinct spikes on the fingerprint plot and as prominent red spots on the d_norm surface. nih.gov Other important contacts would include H···H interactions, reflecting van der Waals forces, as well as H···N/N···H and H···C/C···H contacts involving the heterocyclic rings and methyl group. researchgate.net The analysis quantifies the percentage contribution of each interaction type, providing a detailed picture of the supramolecular assembly.
Table 5: Predicted Major Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution | Description |
|---|---|---|
| O···H / H···O | High | Strong hydrogen bonding interactions involving the nitro group. |
| H···H | High | van der Waals forces, typically covering a large surface area. |
| H···N / N···H | Moderate | Interactions involving the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings. |
Note: Predictions are based on analyses of similar nitro-substituted and nitrogen-containing heterocyclic compounds. nih.govmdpi.comnih.gov
Biological Activities and Pharmacological Relevance of Nitropyrazolopyrimidine Derivatives
Broad Spectrum of Biological Activities of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows derivatives to interact with a wide array of biological targets. researchgate.net These compounds form a large family of N-heterocyclic molecules that have garnered substantial attention for their diverse pharmacological properties. nih.govbyu.edu Research has demonstrated that this class of compounds exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant effects. rsc.org Their versatility makes them promising candidates for drug discovery and development, with numerous synthetic pathways established to explore their therapeutic potential. nih.govnih.gov
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. byu.edu These compounds have been identified as potent agents against various cancer cell lines, with their mechanism of action often linked to the inhibition of key cellular processes involved in tumor growth and proliferation. nih.govbyu.edu The structural versatility of the pyrazolo[1,5-a]pyrimidine nucleus allows for modifications that can enhance cytotoxicity and selectivity against cancer cells. nih.gov Studies have shown that certain derivatives can induce apoptosis and inhibit cell survival in various cancer models, including colorectal carcinoma. nih.gov
Kinase Inhibition
A primary mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is an effective template for designing potent and selective kinase inhibitors. researchgate.net These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding site of various kinases and thereby modulating their activity. nih.gov This has led to the development of derivatives that show promise against kinases such as CK2, EGFR, B-Raf, and others implicated in oncology. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition by Nitropyrazolopyrimidines
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. mdpi.com The pyrazolo-pyrimidine scaffold, being a bioisostere of adenine, is well-suited for targeting the ATP-binding pocket of CDKs. mdpi.comnih.gov While numerous pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have been developed and evaluated as CDK2 inhibitors, researchgate.netmdpi.comnih.gov specific research detailing the CDK2 inhibitory activity of nitro-substituted pyrazolo[1,5-a]pyrimidines, including 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, was not identified in the reviewed literature.
Pim-1 and Flt-3 Kinase Inhibition
Pim-1 kinase has emerged as an attractive therapeutic target for cancers due to its role in promoting cell growth and survival. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase. In one study, a pyrazolo[1,5-a]pyrimidine hit compound demonstrated an IC₅₀ of 45 nM against Pim-1. Optimization of this scaffold led to derivatives with even greater potency. These compounds were also found to strongly inhibit Flt-3 kinase, indicating a dual inhibitory capability. The cellular activity of these inhibitors was confirmed by their ability to suppress the phosphorylation of the BAD protein, a known substrate of Pim-1, at submicromolar concentrations.
Table 1: Pim-1 and Flt-3 Kinase Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) |
| 9 | 18 | 270 |
| 9a | 20 | 290 |
| 11a | 27 | 78 |
| 11b | 29 | 80 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyrazolo[1,5-a]pyrimidine compounds against Pim-1 and Flt-3 kinases, demonstrating their potent and often dual inhibitory activity.
BTK, Src, Myt1, TRAP1 Kinase Inhibition
The inhibitory activity of pyrazolo-pyrimidine derivatives extends to several other significant kinases involved in cancer and immune responses.
BTK Inhibition : Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling. Several approved BTK inhibitors feature pyrazolo-pyrimidine scaffolds. For instance, zanubrutinib (B611923) incorporates a tetrahydropyrazolo[1,5-a]pyrimidine core, while ibrutinib (B1684441) is based on a pyrazolo[3,4-d]pyrimidine structure. These compounds act as potent BTK inhibitors, with some forming covalent bonds with the kinase.
Src Kinase Inhibition : The non-receptor tyrosine kinase Src is often hyperactivated in tumors. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as specific Src kinase inhibitors, showing significant inhibition of the kinase and hampering cancer cell viability. A pyrazolo[1,5-a]pyrimidine derivative, PP1, is a known promiscuous inhibitor that targets Src family kinases among others.
Myt1 Kinase Inhibition : Based on a review of the available literature, no specific studies detailing the inhibition of Myt1 kinase by pyrazolo[1,5-a]pyrimidine derivatives were identified.
TRAP1 Inhibition : TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein implicated in tumorigenesis. A series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as mitochondria-permeable TRAP1 inhibitors. One potent compound exhibited an IC₅₀ of 63.5 nM for TRAP1, with high selectivity over related proteins like Hsp90α and Grp94.
PI3Kδ Inhibition
Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as a novel class of selective PI3Kδ inhibitors. Researchers have developed libraries of these compounds with IC₅₀ values in the low nanomolar range and high selectivity against the PI3Kδ isoform. One of the most potent compounds identified, CPL302253, demonstrated an IC₅₀ of 2.8 nM. Another compound, CPL302415, showed an IC₅₀ value of 18 nM for PI3Kδ with excellent selectivity over other PI3K isoforms.
Table 2: PI3K Isoform Selectivity of Compound CPL302415
| PI3K Isoform | Selectivity Ratio (IC₅₀ PI3Kx / IC₅₀ PI3Kδ) |
| PI3Kα | 79 |
| PI3Kβ | 1415 |
| PI3Kγ | 939 |
This table illustrates the selectivity profile of the pyrazolo[1,5-a]pyrimidine derivative CPL302415, showing its high preference for inhibiting the δ isoform of PI3K compared to the α, β, and γ isoforms.
Other Kinase Targets
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile framework for developing inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer. nih.govrsc.org Derivatives of this scaffold have demonstrated inhibitory activity against a wide range of kinases.
Potent Janus Kinase 2 (JAK2) Inhibition: A series of 2-amino-pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). nih.gov The constitutive activation of the JAK2 signaling pathway is implicated in myeloproliferative disorders, making it a key therapeutic target. nih.gov Inhibition of JAK2 can also restore sensitivity to EGFR inhibitors in resistant non-small cell lung cancer (NSCLC) cells. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA). nih.gov CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition, and its deregulation is common in many cancers. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR-targeting pyrazolo[1,5-a]pyrimidine derivatives have shown potential in the treatment of non-small cell lung cancer (NSCLC). nih.govrsc.org
Other Kinase Inhibition: The versatility of the pyrazolo[1,5-a]pyrimidine core has led to the development of inhibitors for a multitude of other kinases, including:
Pim-1 Kinase: These compounds have been shown to be highly selective inhibitors of Pim-1 kinase, which is involved in cell proliferation and apoptosis. nih.gov
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to highly selective CK2 inhibitors. scispace.com
Threonine Tyrosine Kinase (TTK): A novel class of potent TTK inhibitors is based on the pyrazolo[1,5-a]pyrimidine structure. nih.gov
B-Raf and MEK Kinases: Inhibitory effects on these kinases are particularly relevant in melanoma treatment. nih.govrsc.org
Checkpoint Kinase 1 (CHK1): The pyrazolo[1,5-a]pyrimidine core has been used as a template to design potent and selective CHK1 inhibitors. osti.gov
| Kinase Target | Compound Class | Therapeutic Relevance | Reference |
|---|---|---|---|
| Janus Kinase 2 (JAK2) | 2-Aminopyrazolo[1,5-a]pyrimidines | Myeloproliferative disorders, NSCLC | nih.govnih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[1,5-a]pyrimidines | Cancer | nih.govnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo[1,5-a]pyrimidines | Non-small cell lung cancer (NSCLC) | nih.govrsc.org |
| Pim-1 Kinase | Pyrazolo[1,5-a]pyrimidines | Cancer | nih.gov |
| Casein Kinase 2 (CK2) | Pyrazolo[1,5-a]pyrimidines | Cancer | scispace.com |
| Threonine Tyrosine Kinase (TTK) | Pyrazolo[1,5-a]pyrimidines | Cancer | nih.gov |
Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. While research has identified pyrazolo[1,5-a]indole derivatives as dual catalytic inhibitors of topoisomerase I (topo I) and topoisomerase II, specific studies detailing the topoisomerase I inhibitory activity of this compound are not extensively documented in the reviewed literature. nih.gov The existing studies show that certain pyrazolo[1,5-a]indole compounds act as catalytic inhibitors rather than topoisomerase poisons, meaning they inhibit the enzyme's function without stabilizing the DNA-enzyme cleavable complex. nih.gov
Induction of Cell Cycle Arrest
The ability to halt the cell cycle is a key mechanism for many anticancer agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the capacity to induce cell cycle arrest, contributing to their antiproliferative effects. For instance, an unsubstituted N-methyl pyrazolo[1,5-a]pyrimidine derivative was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines. researchgate.net This suggests a mechanism of action that is specific to this phase of cell division. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDK2 have been shown to cause cell cycle arrest. nih.gov Given CDK2's role in the G1/S transition, its inhibition logically leads to a halt in cell cycle progression. nih.gov Silencing of the Pim-1 kinase, another target of pyrazolo[1,5-a]pyrimidines, also results in the inhibition of cell cycle progression. nih.gov
Immunomodulatory Effects
The immunomodulatory potential of pyrazolo[1,5-a]pyrimidine derivatives is an emerging area of research. While specific data on T-cell activation by this compound is limited, the broader class of compounds is being investigated for its effects on the immune system.
In Vitro Cytotoxicity and Antiproliferative Effects Against Cancer Cell Lines
A significant body of research has established the in vitro cytotoxicity and antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives against a variety of human cancer cell lines. researchgate.netresearchgate.net
One study highlighted a p-hydroxy substituted N-methyl derivative that displayed strong activity against most tested cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net Another investigation into pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t against the renal carcinoma cell line RFX 393 showed moderate cytotoxicity, with IC50 values of 11.70 µM and 19.92 µM, respectively. nih.gov These compounds exert their cytotoxic effects by inducing cell cycle arrest and promoting apoptosis. nih.gov
The National Cancer Institute (NCI) has evaluated a range of pyrazolopyrimidine derivatives against its 60-cell line panel. nih.gov One derivative, compound 6n, showed a notable broad-spectrum anticancer activity. nih.gov Several other derivatives exhibited remarkable growth inhibition specifically against the kidney carcinoma cell line RFX 393. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50 / GI%) | Reference |
|---|---|---|---|
| p-hydroxy substituted N-methyl derivative | Various | IC50: 1.45–4.25 μM | researchgate.net |
| Compound 6s | Renal Carcinoma (RFX 393) | IC50: 11.70 µM | nih.gov |
| Compound 6t | Renal Carcinoma (RFX 393) | IC50: 19.92 µM | nih.gov |
| Compound 6d | Renal Carcinoma (RFX 393) | GI%: 84.17 | nih.gov |
| Compound 6m | Renal Carcinoma (RFX 393) | GI%: 102.68 | nih.gov |
| Compound 6o | Renal Carcinoma (RFX 393) | GI%: 110.55 | nih.gov |
Anti-inflammatory and Analgesic Activities
The pyrazole (B372694) and pyrazolopyrimidine cores are well-known pharmacophores in the design of anti-inflammatory and analgesic agents. rjpbr.comsciencescholar.us The anti-inflammatory properties of pyrazolo[1,5-a]quinazoline derivatives have been demonstrated through the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov This activity is potentially mediated through the targeting of mitogen-activated protein kinases (MAPKs). nih.gov
Other Therapeutic Potentials
Antitubercular Activity
Antimalarial Activity
While various heterocyclic compounds are being investigated for their antimalarial properties, specific studies on the antimalarial activity of this compound have not been identified in the available literature. Research into related pyrimidine (B1678525) derivatives has shown some promise, but direct evidence for this specific compound is lacking. eijppr.com
Anxiolytic and Hypnotic Properties
The pyrazolo[1,5-a]pyrimidine core is well-established in the field of central nervous system (CNS) therapeutics, with several compounds developed as anxiolytic and hypnotic agents. nih.gov Marketed drugs such as Zaleplon and Indiplon, which are based on this scaffold, are used for their sedative-hypnotic effects. nih.gov These compounds typically exert their effects by acting as agonists at the GABA-A receptor complex. One study investigated a series of pyrazolo[1,5-a]pyrimidines and found conflicting results in animal models of anxiety, suggesting that the anxiolytic potential can be highly dependent on the specific substitutions on the core structure. nih.gov Specific evaluation of this compound for these properties has not been reported.
Anticoagulant Activity
There is no specific information available in the reviewed scientific literature regarding the anticoagulant activity of this compound.
Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibition
Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) are being explored for the treatment of anemia associated with chronic kidney disease. While research has identified other pyrazolopyrimidine isomers, such as pyrazolo[4,3-d]pyrimidine derivatives, as potent HIF-PHD inhibitors, there is no available data to suggest that this compound has been investigated for this activity. nih.gov The specific heterocyclic core and substitution patterns are crucial for binding to the HIF-PHD active site, and different isomers may have vastly different activities. nih.govnih.gov
Central Nervous System (CNS) Agent Activity (e.g., Antidepressants)
The pyrazolo[1,5-a]pyrimidine scaffold has been described as a versatile framework for developing various agents targeting the central nervous system. nih.gov Beyond anxiolytic and hypnotic effects, derivatives have been explored for other CNS applications. However, specific studies focusing on the antidepressant potential or other CNS agent activities of this compound are not present in the surveyed literature.
Antileishmanial Activity
No specific research findings on the antileishmanial activity of this compound were found in the available scientific literature. Chalcones are one class of compounds that have shown antileishmanial activity. eijppr.com
No Evidence of Anticardiovascular Disease Applications for this compound in Current Research
Despite a comprehensive review of available scientific literature, there is currently no published research detailing the anticardiovascular disease applications of the chemical compound this compound. Extensive searches have not yielded any studies investigating the pharmacological relevance or biological activities of this specific compound in the context of cardiovascular disorders.
The broader class of compounds, pyrazolo[1,5-a]pyrimidine derivatives, has been the subject of considerable scientific inquiry. Research into these related compounds has primarily focused on their potential as anticancer agents, kinase inhibitors, and anti-inflammatory molecules. Some fused pyrimidine heterocyclic systems have been explored for cardiovascular effects, such as the coronary vasodilating and antihypertensive activities of certain 1,2,4-triazolo[1,5-a]pyrimidines. However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or an analysis of its biological activities and pharmacological relevance specifically concerning anticardiovascular disease applications, as no such data appears to exist in the public domain. Further research would be required to determine if this compound possesses any therapeutic potential in this area.
Structure Activity Relationship Sar of Nitropyrazolopyrimidine Derivatives
Influence of Substituents (e.g., Methyl Group at C-2) on Biological Potency and Selectivity
The substitution pattern on the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key determinant of biological activity. Modifications at the C-2, C-3, C-5, C-6, and C-7 positions have been explored to understand their influence on the interaction with various biological targets. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure in drug discovery due to its synthetic accessibility, which allows for diverse structural modifications around its periphery. nih.gov
The presence of a methyl group at the C-2 position, as seen in 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, is a common feature in many biologically active derivatives. While direct SAR studies on the C-2 methyl group in the context of a C-6 nitro substituent are not extensively detailed in the provided literature, the general importance of substitutions at this position is well-established for various target classes. For instance, in the development of inhibitors for kinases like FLT3-ITD, modifications on the pyrazolo[1,5-a]pyrimidine core are crucial for achieving high potency. nih.govbohrium.com The C-2 position is often a site for introducing groups that can occupy specific hydrophobic pockets within the ATP-binding site of kinases, thereby enhancing binding affinity and selectivity.
Significance of the Nitro Group Position (e.g., C-6) in Modulating Biological Effects
The nitro group is a potent electron-withdrawing moiety that significantly influences the physicochemical properties and biological activity of a parent molecule. researchgate.netsvedbergopen.com Its presence can affect a compound's pharmacokinetics, pharmacodynamics, and receptor binding affinity. svedbergopen.com When incorporated into a heterocyclic system like pyrazolo[1,5-a]pyrimidine, the position of the nitro group is critical in dictating its biological effects.
A nitro group at the C-6 position of the pyrazolo[1,5-a]pyrimidine ring system can modulate the electronic properties of the entire scaffold, potentially enhancing interactions with specific biological targets. The electron-withdrawing nature of the nitro group can influence hydrogen bonding capabilities and π-π stacking interactions, which are often crucial for ligand-receptor binding. researchgate.net
The biological effects of nitro-containing compounds are diverse. In some contexts, the nitro group is essential for the desired pharmacological activity, acting as a key interacting moiety or being involved in the mechanism of action through metabolic reduction. researchgate.net For example, nitroaromatic compounds have been explored for various therapeutic applications, and their activity is often linked to the specific location of the nitro substituent. mdpi.com The position of the nitro group can determine the molecule's ability to inhibit specific enzymes or interact with receptors. mdpi.com However, the presence of a nitro group can also be associated with toxicity, such as mutagenicity or the induction of oxidative stress, which is a critical consideration in drug design. researchgate.netsvedbergopen.com Therefore, the placement of the nitro group at the C-6 position represents a strategic choice to balance desired biological activity with an acceptable safety profile.
Impact of Peripheral Modifications on Target Binding Affinity and In Vivo Efficacy
Beyond the specific substituents at C-2 and C-6, modifications at other peripheral positions of the pyrazolo[1,5-a]pyrimidine scaffold have a profound impact on target binding affinity and in vivo efficacy. The synthetic versatility of this heterocyclic system allows for extensive exploration of the chemical space around the core structure. nih.gov
For instance, in the context of anticancer activity, substitutions at various positions have been shown to be critical for potent inhibition of protein kinases. nih.govnih.gov The introduction of different functional groups can optimize interactions with the hinge region, hydrophobic pockets, or the solvent-exposed surface of the kinase active site. A study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that the presence of a substituted imidazole (B134444) ring, which occupies a hydrophobic pocket, significantly enhances anticancer activity. rsc.org Similarly, modifications that improve physicochemical properties, such as solubility and membrane permeability, are crucial for translating potent in vitro activity into in vivo efficacy.
The following table summarizes the impact of various peripheral modifications on the biological activity of pyrazolopyrimidine derivatives based on several studies:
| Position of Modification | Type of Substituent | Observed Effect on Biological Activity | Target Class/Disease |
| C-3 | Anilino groups, CN, COOEt | Influences interactions within the active site of kinases. nih.gov | CDK2/TRKA Kinase Inhibitors |
| C-5 | Phenyl groups | Can contribute to binding affinity. researchgate.net | General |
| C-7 | Trichloromethyl, Thienyl groups | Affects intermolecular and intramolecular interactions. researchgate.net | General |
| Various | N,N-disubstituted acetamides | Modulates binding affinity to the translocator protein (TSPO). researchgate.net | TSPO Ligands |
| Various | Phenyl or Naphthalene moieties | Increased lipophilicity can enhance efficacy. nih.gov | CDK2/TRKA Kinase Inhibitors |
These examples underscore the importance of systematic peripheral modifications in fine-tuning the biological profile of pyrazolopyrimidine derivatives to achieve desired target engagement and therapeutic outcomes.
Rational Design Principles and Strategies for Optimizing Pyrazolopyrimidine Derivatives
The rational design of potent and selective pyrazolo[1,5-a]pyrimidine derivatives is guided by a deep understanding of their SAR and the structural biology of their targets. A common strategy involves preserving the core pyrazolopyrimidine scaffold, which is known to form key interactions with many biological targets, while systematically modifying peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Key principles and strategies include:
Scaffold Hopping and Core Refinement: While the pyrazolo[1,5-a]pyrimidine core is often maintained, subtle modifications to the core itself or switching to a related heterocyclic system can sometimes lead to improved properties.
Structure-Based Design: When the three-dimensional structure of the target protein is available, molecular docking and dynamic simulations can be employed to predict the binding modes of novel derivatives and guide the design of compounds with enhanced affinity and selectivity. nih.govmdpi.com This approach allows for the targeted introduction of functional groups that can form specific interactions with key residues in the binding site.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to generate more potent lead compounds.
Physicochemical Property Modulation: Optimization of properties such as lipophilicity, solubility, and metabolic stability is crucial for achieving good in vivo efficacy. This is often achieved by introducing polar groups, reducing molecular weight, or modifying metabolically labile sites. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improvements in potency, selectivity, or pharmacokinetic profiles.
The strategic design of a series of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors exemplifies these principles. The design was based on preserving the core scaffold while investigating the influence of different substituents at positions 2, 3, 6, and 7 to elucidate the SAR and optimize dual inhibitory activity. nih.gov
The following table outlines some rational design strategies and their intended outcomes:
| Design Strategy | Specific Approach | Intended Outcome |
| Target-specific interactions | Introduce groups capable of hydrogen bonding | Enhance binding affinity to the target protein. nih.gov |
| Occupy hydrophobic pockets | Add lipophilic moieties (e.g., naphthalene) | Improve potency and efficacy. nih.gov |
| Modulate electronics | Incorporate electron-withdrawing or -donating groups | Fine-tune binding interactions and reactivity. |
| Improve pharmacokinetics | Modify peripheral groups to enhance solubility or stability | Increase bioavailability and in vivo efficacy. |
By integrating these rational design principles, researchers can more efficiently navigate the chemical space of pyrazolopyrimidine derivatives to develop novel therapeutic agents with improved efficacy and safety profiles.
Emerging Research Directions and Advanced Applications
Development of Dual-Action Therapeutic Agents
The development of single chemical entities that can modulate multiple biological targets, known as dual-action or multi-target agents, is a growing strategy in drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine (B1248293) core has shown promise in this area due to its ability to be tailored to interact with the ATP-binding sites of various protein kinases. researchgate.net
Research into this scaffold has revealed that certain derivatives can potently inhibit multiple kinases involved in cancer cell proliferation and survival. For instance, specific pyrazolo[1,5-a]pyrimidine compounds have been identified as dual inhibitors of Pim-1 and Flt-3 kinases. nih.gov Pim kinases are constitutively active serine/threonine kinases involved in cell survival and apoptosis, while Flt-3 is a receptor tyrosine kinase often mutated in hematological malignancies. nih.gov The ability to inhibit both targets simultaneously could offer a more comprehensive blockade of oncogenic signaling pathways, potentially leading to improved efficacy and a lower likelihood of developing drug resistance. This dual-inhibitor potential makes the scaffold an attractive starting point for designing novel therapeutics for complex diseases. researchgate.netnih.gov
Pyrazolopyrimidine Derivatives as Fluorescent Probes and Bioimaging Agents
Fluorescent organic compounds are indispensable tools in materials science and for studying biological interactions. rsc.org Heterocyclic compounds, in particular, offer advantages such as structural diversity and improved solubility in green solvents. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of fluorophores for these applications. rsc.orgnih.gov Their inherent electronic properties and amenability to chemical modification allow for the tuning of their absorption and emission spectra. rsc.org
One significant application is the development of chemosensors for detecting metal ions in biological systems. A fluorescent sensor based on a pyrazolopyrimidine core was designed to simultaneously detect Copper (Cu2+) and Nickel (Ni2+) ions through photoluminescence quenching. usc.edu.au This probe demonstrated high sensitivity and selectivity, with the ability to function within living cells, highlighting its potential for in-vivo applications. usc.edu.au
| Sensor Property | Value for Cu2+ | Value for Ni2+ |
| Association Constant (M⁻¹) | 5.24 x 10³ | 2.85 x 10⁴ |
| Limit of Detection (μM) | 0.043 | 0.038 |
| Binding Stoichiometry (Sensor:Ion) | 1:1 | 1:1 |
| Data derived from a study on a pyrazolopyrimidine-based fluorescent sensor. usc.edu.au |
Furthermore, the scaffold has been utilized to create radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov Novel 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging. nih.gov In vivo studies in mice bearing S180 tumors showed that certain derivatives exhibited increasing tumor uptake over a 120-minute period, demonstrating their potential as effective PET imaging agents for oncology. nih.gov
| Compound | Tumor Uptake Trend (0-120 min) |
| [¹⁸F]3 | Increasing |
| [¹⁸F]4 | Increasing |
| [¹⁸F]5 | Decreasing |
| In vivo biodistribution trends in S180 tumor-bearing mice. nih.gov |
Applications in Advanced Material Science (e.g., Organic Light-Emitting Diodes (OLEDs), Semiconductors)
The pyrimidine (B1678525) ring is an electron-deficient system, a property that makes its derivatives, including pyrazolopyrimidines, highly valuable as organic semiconductor materials. researchgate.netnih.gov This electron-accepting nature is crucial for applications in organic electronic devices such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov The pyrimidine scaffold has been incorporated as a key building block in various components of OLEDs, including fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.netnih.gov
The versatility of the pyrimidine core allows for the design of materials with specific optoelectronic properties. For example, by combining pyrimidine acceptor units with different donor moieties, researchers have synthesized emitters for blue to green-blue OLEDs. nih.gov These devices have demonstrated high thermal stability and achieved significant external quantum efficiencies (EQE), a key metric for OLED performance. nih.gov The development of such materials is critical for advancing full-color display technology and solid-state lighting. nih.gov
| Device Emitter | Max. External Quantum Efficiency (EQE) | Emission Color |
| Phenyl Pyrimidine Derivative 1 | up to 10.6% | Blue/Sky-Blue |
| Phenyl Pyrimidine Derivative 2 | up to 7% | Blue/Sky-Blue |
| Carbazole-π-Imidazole Derivative | 4.43% | Deep-Blue |
| Performance of OLEDs incorporating pyrimidine and related heterocyclic derivatives. nih.govnih.gov |
Integration of Pyrazolopyrimidine Scaffold into PROTACs and Antibody-Drug Conjugates (ADCs)
Advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent the cutting edge of targeted therapy. ADCs are biopharmaceuticals that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells, minimizing off-target effects. nih.gov PROTACs are bifunctional molecules that recruit a specific E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The combination of these two concepts has led to the development of Degrader-Antibody Conjugates (DACs). rsc.org
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established and potent inhibitor of numerous protein kinases that are critical drivers of cancer growth. researchgate.netnih.govnih.gov This potent and specific binding capability makes the pyrazolopyrimidine core an ideal candidate for integration into these advanced platforms. As a "payload" or "warhead" in an ADC, a pyrazolopyrimidine derivative could be delivered directly to tumor cells, leading to highly localized inhibition of a key survival kinase.
Similarly, in a PROTAC or DAC, the pyrazolopyrimidine moiety could serve as the high-affinity ligand that binds to the target protein of interest (e.g., a specific kinase). rsc.org By tethering this ligand to an E3 ligase binder, the resulting PROTAC could induce the complete degradation of the target protein rather than just inhibiting it, offering a more profound and durable therapeutic effect. This integration represents a compelling, forward-looking strategy to leverage the scaffold's proven biological activity in next-generation cancer therapies.
Exploration of Therapeutic Combinations and Synergistic Approaches
The development of acquired drug resistance is a major challenge in cancer therapy, often limiting the long-term efficacy of targeted agents. nih.gov A key strategy to overcome or delay resistance is the use of combination therapies, where drugs with different mechanisms of action are administered together. The potent activity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors makes them strong candidates for inclusion in such synergistic approaches. nih.gov
For instance, many pyrazolopyrimidine derivatives target kinases within critical signaling cascades like the MAPK pathway. nih.gov Acquired resistance to inhibitors of this pathway often involves its reactivation through various mechanisms. nih.gov Combining a pyrazolo[1,5-a]pyrimidine-based inhibitor with another agent that targets a different component of the same pathway, or a parallel survival pathway, could create a more robust and durable anti-tumor response. Such combinations could prevent the cancer cells from rerouting signals to bypass the initial drug's effect. Consequently, there is a significant need for further exploration of novel combination therapies involving this class of compounds to enhance clinical efficacy. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The most common method involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds (e.g., acetylacetone or ethyl acetoacetate). Key steps include:
- Using asymmetrical β-dicarbonyl reagents to control regioselectivity during ring formation .
- Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield .
- Introducing the nitro group via nitration post-cyclization, often employing HNO₃/H₂SO₄ under controlled conditions . Characterization is typically performed via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?
- ¹H NMR : Distinct splitting patterns for H-2 and H-7 protons (δ 6.5–8.5 ppm) differentiate substituent positions .
- ¹³C NMR : Carbonyl groups (C=O) and nitrile (C≡N) moieties appear at δ 160–180 ppm and δ 110–120 ppm, respectively .
- X-ray crystallography is critical for unambiguous confirmation of regiochemistry, as seen in studies of related compounds .
Q. What are the primary pharmacological targets for pyrazolo[1,5-a]pyrimidine scaffolds?
These compounds exhibit enzyme inhibitory activity (e.g., kinase inhibitors) and antimicrobial properties . For example:
- Nitro-substituted derivatives show antiviral activity by targeting viral polymerases .
- Methyl and trifluoromethyl groups enhance anticancer potency through DNA intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How can researchers address contradictory data in regiochemical outcomes during pyrazolo[1,5-a]pyrimidine synthesis?
Discrepancies often arise from competing reaction pathways (e.g., keto-enol tautomerism in β-dicarbonyl reagents). Strategies include:
- Computational modeling (DFT calculations) to predict thermodynamic favorability of intermediates .
- In situ monitoring (e.g., HPLC or Raman spectroscopy) to track intermediate formation and adjust reaction kinetics .
- Systematic variation of substituents (e.g., electron-withdrawing groups) to steer regioselectivity .
Q. What strategies enable efficient post-synthetic functionalization of this compound?
- Nucleophilic aromatic substitution : The nitro group at position 6 can be replaced with amines or thiols under catalytic conditions (e.g., Pd/C or CuI) .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 3 using Pd(PPh₃)₄ .
- Reduction of nitro group : Catalytic hydrogenation (H₂/Pd) converts NO₂ to NH₂, enabling further derivatization (e.g., amidation) .
Q. How do steric and electronic effects influence the biological activity of substituted pyrazolo[1,5-a]pyrimidines?
- Methyl groups at position 2 enhance metabolic stability by reducing cytochrome P450 oxidation .
- Nitro groups at position 6 improve solubility via hydrogen bonding but may increase toxicity due to ROS generation .
- Bulkier substituents (e.g., propyl or phenyl) at position 5 can disrupt target binding, necessitating SAR studies to balance potency and pharmacokinetics .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment and impurity profiling?
- HPLC-MS : Quantifies major impurities (e.g., unreacted β-dicarbonyl precursors) with a C18 column and acetonitrile/water gradient .
- Elemental analysis : Validates stoichiometry, with deviations >0.3% indicating incomplete purification .
- Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition products in crystalline samples .
Q. How can researchers optimize crystallization protocols for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
